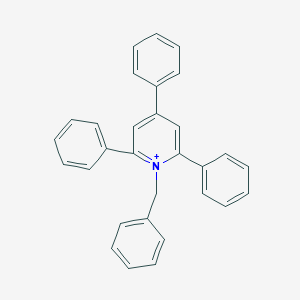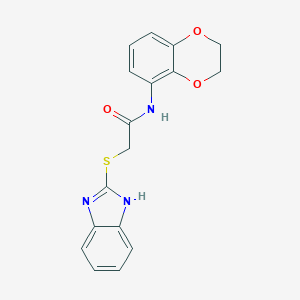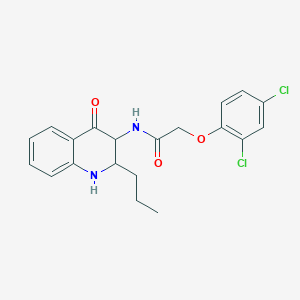![molecular formula C27H32N4O2 B226737 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226737.png)
2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol, also known as DTB-MAP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DTB-MAP belongs to the class of imidazo[1,2-a]pyrimidin-2-yl phenols and has been shown to possess potent anti-inflammatory and anti-cancer properties.
Wirkmechanismus
2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes and signaling pathways that are involved in the progression of these disease conditions. It has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of pro-inflammatory mediators. 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol also inhibits the activity of various kinases, such as ERK1/2 and Akt, which are involved in the progression of cancer.
Biochemische Und Physiologische Effekte
2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics. It has been shown to inhibit the production of pro-inflammatory mediators, such as prostaglandins and cytokines, in various cell types. 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol has several advantages in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol has also been extensively studied for its potential therapeutic applications, making it a promising candidate for the development of novel therapeutics.
However, 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol also has some limitations in laboratory experiments. It is a synthetic compound that may not accurately reflect the complexity of natural compounds found in living organisms. 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol may also have off-target effects that need to be carefully considered in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol. One potential area of research is the development of novel therapeutics based on 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol. 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
Another potential area of research is the elucidation of the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol. 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to inhibit the activity of various enzymes and signaling pathways, but the precise molecular mechanisms underlying these effects are still not fully understood.
Conclusion
2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol is a synthetic compound that has been extensively studied for its potential therapeutic applications. It possesses potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics. Further research is needed to fully elucidate the molecular mechanisms underlying the effects of 2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol and to develop novel therapeutics based on this compound.
Synthesemethoden
2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol can be synthesized using a multi-step process that involves the condensation of 2,6-ditert-butyl-4-hydroxyphenol with 3-(4-methoxyanilino)imidazo[1,2-a]pyrimidine-2,4-dione. The resulting product is then subjected to various purification steps to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of novel therapeutics.
Eigenschaften
Produktname |
2,6-Ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
|---|---|
Molekularformel |
C27H32N4O2 |
Molekulargewicht |
444.6 g/mol |
IUPAC-Name |
2,6-ditert-butyl-4-[3-(4-methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol |
InChI |
InChI=1S/C27H32N4O2/c1-26(2,3)20-15-17(16-21(23(20)32)27(4,5)6)22-24(31-14-8-13-28-25(31)30-22)29-18-9-11-19(33-7)12-10-18/h8-16,29,32H,1-7H3 |
InChI-Schlüssel |
BYJKMBJDVXGUIL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(N3C=CC=NC3=N2)NC4=CC=C(C=C4)OC |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=C(N3C=CC=NC3=N2)NC4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B226661.png)

![{1-[2-(4-Hydroxyanilino)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B226665.png)


![4-{6-Chloro-3-[(4-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B226670.png)
![2,6-Dimethoxy-4-[3-(2,6-dimethylanilino)imidazo[1,2-a]pyrimidine-2-yl]phenol](/img/structure/B226728.png)
![4-{3-[(2,4-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}-2-methoxyphenol](/img/structure/B226730.png)
![2,6-dimethyl-1,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B226742.png)
![2,6-Ditert-butyl-4-[3-(2-ethyl-6-methylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B226743.png)


![N-[2-(2-furyl)-4-oxo-1,2,3,4-tetrahydro-3-quinolinyl]benzamide](/img/structure/B226771.png)